![molecular formula C12H7Cl2N3O3 B3822237 3-{[(2,5-dichlorophenyl)amino]carbonyl}-2-pyrazinecarboxylic acid](/img/structure/B3822237.png)
3-{[(2,5-dichlorophenyl)amino]carbonyl}-2-pyrazinecarboxylic acid
Description
“3-{[(2,5-dichlorophenyl)amino]carbonyl}-2-pyrazinecarboxylic acid” is a chemical compound with the molecular formula C12H8Cl2N4O3 . It is a derivative of pyrazinecarboxylic acid, which is known to exhibit biological properties such as antimicrobial and antifungal activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, attached to a carboxylic acid group and a dichlorophenylamino carbonyl group .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is approximately 327.123 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the sources I found.
Future Directions
The future research directions could involve exploring the biological activities of “3-{[(2,5-dichlorophenyl)amino]carbonyl}-2-pyrazinecarboxylic acid” and its derivatives, given the known biological properties of pyrazine derivatives . Additionally, studies could be conducted to understand its synthesis and chemical reactions better.
properties
IUPAC Name |
3-[(2,5-dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O3/c13-6-1-2-7(14)8(5-6)17-11(18)9-10(12(19)20)16-4-3-15-9/h1-5H,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKPKRJRGYGZOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=NC=CN=C2C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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